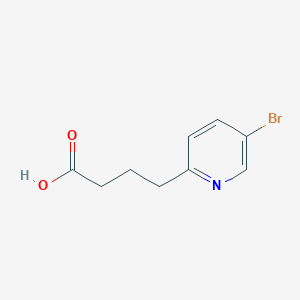
4-(5-Bromopyridin-2-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Bromopyridin-2-yl)butanoic acid, also known as 5-bromo-2-(4-(2-carboxyethyl)pyridin-5-yl)pentanoic acid, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Chemical Reactivity and Synthesis
Solvent Influence on Chemical Reactivity : Research demonstrates the impact of solvent on the reactivity of halogeno-derivatives of pyridine towards ammonia. Studies show that the substitution reaction rate varies between water and less polar solvents like butanol, highlighting the specificity of chemical reactions to solvent environments, which could be relevant for manipulating the reactions of similar compounds like 4-(5-Bromopyridin-2-yl)butanoic acid (Hertog & Jouwersma, 2010).
Electrocatalytic Carboxylation : A novel procedure for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 has been investigated, demonstrating the potential for carbon fixation and the synthesis of valuable carboxylic acids under mild conditions. This research could inform similar applications for the functionalization of this compound in green chemistry contexts (Feng et al., 2010).
Molecular Engineering and Drug Design
- Molecular Engineering for Drug Design : The synthesis and study of novel indole-based compounds, which involve transformations of 4-(1H-indol-3-yl)butanoic acid, reveal the potential for creating potent urease inhibitors. This suggests that derivatives of this compound could be explored for similar biomedical applications, particularly in the design of new therapeutic agents (Nazir et al., 2018).
Photocatalysis and Material Science
- Optical Gating of Synthetic Ion Channels : The use of photolabile protecting groups in the optical gating of synthetic ion channels illustrates the integration of photo-responsive chemicals in nanofluidic devices. This application could be extended to explore the photophysical properties of this compound derivatives for the development of light-controlled molecular devices (Ali et al., 2012).
Electrodialysis and Separation Technology
- Electrodialysis in Fermentation Processes : The application of electrodialysis and electrodeionization in the separation of butyric acid from fermentation broths demonstrates the potential of these techniques in bioprocessing. This insight could be useful in the separation and purification processes of similar compounds, including this compound, from complex mixtures (Du et al., 2012).
Propriétés
IUPAC Name |
4-(5-bromopyridin-2-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-4-5-8(11-6-7)2-1-3-9(12)13/h4-6H,1-3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJDAHCGZHDVBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1454928-83-6 |
Source


|
| Record name | 4-(5-bromopyridin-2-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


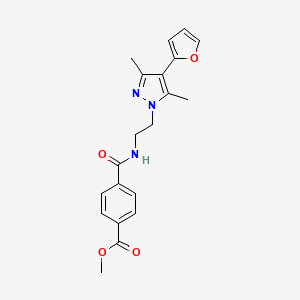
![N~1~-[3-(4-chlorophenyl)-6-methyl-1,2,4-triazin-5-yl]-N~2~,N~2~-dimethyl-1,2-ethanediamine](/img/structure/B2804052.png)


![[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine](/img/structure/B2804057.png)
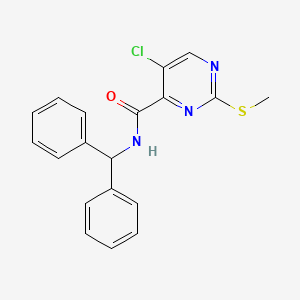


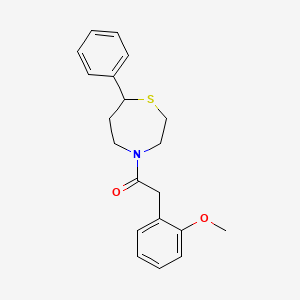
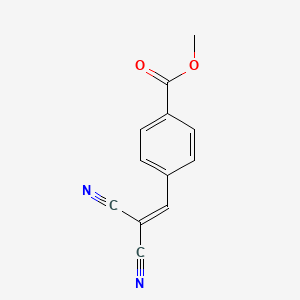
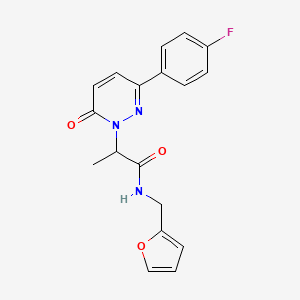

![6-(4-fluorophenyl)-N-(thiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2804071.png)